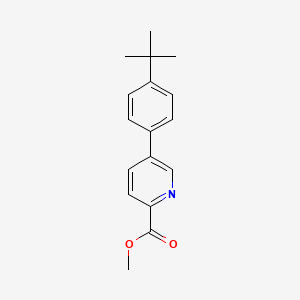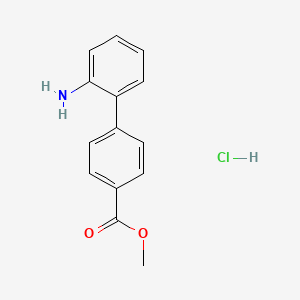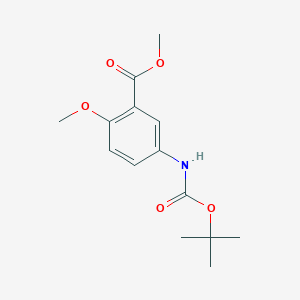
Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound features a pyridine ring substituted at the 2-position with a carboxylate ester group and at the 5-position with a 4-tert-butylphenyl group. The presence of the tert-butyl group enhances the compound’s steric properties, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : The synthesis of Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate typically begins with the esterification of 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
-
Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of pyridine derivatives with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method is particularly useful for introducing the tert-butyl group onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate can undergo oxidation reactions, particularly at the methyl ester group, forming carboxylic acids.
-
Reduction: : The compound can be reduced to form alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the tert-butyl group. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid.
Reduction: 5-(4-tert-butylphenyl)pyridine-2-methanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.
Biology
The compound is studied for its potential biological activities. Derivatives of pyridine carboxylates have shown promise in antimicrobial and anti-inflammatory research, making this compound a candidate for further biological evaluation.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to enhance binding affinity and selectivity towards specific biological targets.
Industry
Industrially, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism by which Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can participate in π-π stacking interactions, while the ester group can form hydrogen bonds, influencing the compound’s binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-phenylpyridine-2-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Ethyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(4-methylphenyl)pyridine-2-carboxylate: Contains a methyl group instead of a tert-butyl group, affecting its steric hindrance and reactivity.
Uniqueness
Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and physical properties. This makes it a valuable compound for studying steric effects in various chemical reactions and applications.
Propiedades
IUPAC Name |
methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18-11-13)16(19)20-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMCFHIGYRRAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B7962373.png)





![Methyl 2-{3-[4-(trifluoromethyl)phenyl]phenyl}acetate](/img/structure/B7962423.png)
![Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate](/img/structure/B7962438.png)



![Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate](/img/structure/B7962460.png)
![Methyl 2-fluoro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962477.png)

